molecular formula C20H23NO6 B11147778 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11147778
M. Wt: 373.4 g/mol
InChI Key: IEVAAFNZGJRNGJ-UHFFFAOYSA-N
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Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that combines the structural features of coumarins and amino acids. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves several steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.

    Ester Formation: Alkylation of the hydroxycoumarin in acetone with ethylbromoacetate in the presence of potash yields the ethyl ester.

    Saponification: The ethyl ester is then saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.

    Activated Ester Method: The acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.

    Condensation: The activated ester is then condensed with the sodium salt of norleucine in aqueous dioxane at room temperature, followed by acidolysis to yield the final product.

Chemical Reactions Analysis

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Compounds related to the chromene structure, including N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine, have been investigated for their anticancer potential. Chromenes are known to exhibit various pharmacological properties, including anti-inflammatory and antioxidant effects that are crucial in cancer therapy. Preliminary studies suggest that modifications in the chromene structure can significantly influence their biological efficacy, making this compound a candidate for further pharmacological investigation .

1.2 Neuroprotective Effects

The compound may also exhibit neuroprotective effects similar to those observed with other chromene derivatives. Kynurenic acid esters have shown promise in neuroprotection and could potentially be synthesized using derivatives of this compound as a precursor . The neuroprotective properties of related compounds highlight the need for further exploration of this compound's effects on neuronal health.

Nutritional Biochemistry

2.1 Role of Norleucine

Norleucine supplementation has been studied for its effects on protein synthesis and metabolic pathways. Research indicates that norleucine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a critical role in protein synthesis across various tissues . Chronic administration of norleucine has been shown to stimulate postprandial protein synthesis without significant adaptations in signaling proteins or metabolic enzymes . The incorporation of this compound into dietary supplements could enhance these effects.

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound can be approached through various chemical transformations typical of chromene derivatives. For instance:

  • Electrophilic Aromatic Substitution : The benzyl position may undergo substitution reactions due to the electron-donating nature of the substituents.
  • Nucleophilic Substitution Reactions : The acetate group can facilitate the introduction of various nucleophiles .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityRelated chromene derivatives showed significant cytotoxicity against cancer cell lines.Suggests potential for developing new anticancer agents based on this compound's structure.
NeuroprotectionKynurenic acid esters demonstrated protective effects against neurodegeneration.Indicates possible therapeutic applications for neurological diseases .
Protein SynthesisChronic norleucine supplementation enhanced protein synthesis in skeletal muscle and liver without hormonal changes.Supports its use in nutritional supplements aimed at muscle recovery and growth .

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their amino acid components, which can lead to variations in their biological activities and applications.

Biological Activity

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tetrahydrocyclopenta[c]chromene moiety, which is known for its diverse biological activities. The molecular formula is C14H12O5C_{14}H_{12}O_{5} with a molecular weight of approximately 260.25 g/mol. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 300851-12-1

Research indicates that compounds related to tetrahydrocyclopenta[c]chromenes exhibit various biological activities, including anti-inflammatory and analgesic effects. The mechanism often involves modulation of signaling pathways associated with inflammation and pain perception. Specifically, these compounds have shown potential in inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in cyclic nucleotide metabolism.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. For instance, one study reported an IC50 value of 0.34 µM for TNF-alpha release inhibition from human peripheral blood mononuclear cells (hPBMC) .
  • Analgesic Effects : The analgesic properties are attributed to the inhibition of pain pathways mediated by prostaglandins and other inflammatory mediators. In animal models, these compounds have shown effectiveness in reducing pain responses without significant side effects .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells .

Case Study 1: Inhibition of Eosinophilic Infiltration

In a controlled study involving Brown-Norway rats sensitized to allergens, administration of a related compound resulted in a significant reduction in eosinophilic infiltration into tissues (ED50 = 3.2 mg/kg). This suggests potential therapeutic applications for allergic conditions .

Case Study 2: Modulation of PDE Activity

A series of experiments demonstrated that structurally similar compounds effectively inhibited PDE4 with submicromolar IC50 values. These findings highlight the potential for developing new therapeutic agents targeting inflammatory diseases .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Biological ActivityMeasurement MethodResult
TNF-alpha InhibitionhPBMC AssayIC50 = 0.34 µM
Eosinophilic InfiltrationAnimal ModelED50 = 3.2 mg/kg
CytotoxicityCancer Cell LinesSelective against certain lines

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclopenta[c]chromene Core : Start with cyclization reactions (e.g., Friedel-Crafts or Diels-Alder) to form the 4-oxo-tetrahydrocyclopenta[c]chromene scaffold.

Oxy-acetylation : React the 7-hydroxy group of the chromene with bromoacetyl bromide or chloroacetic anhydride to introduce the acetyloxy linker.

Norleucine Conjugation : Use peptide coupling reagents (e.g., HATU/DIPEA) to attach norleucine to the acetylated intermediate.
Purity Validation :

  • HPLC-UV (≥98% purity) with a C18 column, phosphate buffer (pH 3)/methanol (6:1) mobile phase, and UV detection at 230 nm .
  • 1H/13C NMR in DMSO-d6 or CDCl3 to confirm structural integrity and absence of side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for chromene), the acetyl group (δ ~2.1 ppm), and norleucine’s α-proton (δ 3.5–4.0 ppm).
  • 13C NMR : Confirm the 4-oxo group (δ ~190 ppm) and acetyl carbonyl (δ ~170 ppm).
  • Mass Spectrometry (EI-MS or ESI-MS) : Look for the molecular ion peak (e.g., m/z = [M+H]+) and fragmentation patterns consistent with the acetyl-norleucine moiety .

Q. How can researchers optimize reaction yields for the acetyl-norleucine conjugation step?

  • Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:

  • Factors : Solvent polarity (DMF vs. THF), coupling reagent (HATU vs. EDCI), temperature (0–25°C).
  • Response Variables : Yield, purity.
  • Statistical Tools : ANOVA to identify significant factors. For example, DMF may improve solubility of hydrophobic intermediates, while HATU enhances coupling efficiency .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use software like GRRM or Gaussian to model cyclization energetics (e.g., transition states for cyclopenta[c]chromene formation).
  • Solvent Effects : Predict solvent polarity impacts on reaction rates via COSMO-RS simulations.
  • Docking Studies : If targeting enzymes (e.g., proteases), model interactions between the chromene core and active sites to prioritize synthetic analogs .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Case Example : If NMR suggests a single isomer but MS shows multiple adducts:

Tandem MS/MS : Fragment the adducts to confirm if they arise from salt impurities or structural isomers.

2D NMR (COSY, HSQC) : Verify connectivity of protons/carbons to rule out stereoisomerism.

  • Cross-Validation : Compare retention times in HPLC with standards and repeat analyses under varied conditions (e.g., pH gradients) .

Q. How can membrane separation technologies improve purification of intermediates during synthesis?

  • Methodological Answer :

  • Nanofiltration : Use membranes with MWCO 200–500 Da to remove unreacted norleucine or acetylated byproducts.
  • Simulation Tools : Model solvent-membrane interactions (e.g., using Aspen Plus) to optimize flux and selectivity.
  • Case Study : A 2022 study showed ≥90% recovery of similar amino acid derivatives using polyamide membranes .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H23NO6/c1-2-3-7-16(19(23)24)21-18(22)11-26-12-8-9-14-13-5-4-6-15(13)20(25)27-17(14)10-12/h8-10,16H,2-7,11H2,1H3,(H,21,22)(H,23,24)

InChI Key

IEVAAFNZGJRNGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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